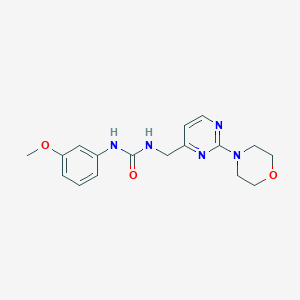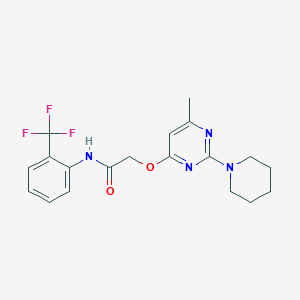
(E)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-phenylethenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is an oxazolidinone derivative. Oxazolidinones are a class of compounds that contain a five-membered ring made up of three carbons and one each of nitrogen and oxygen . They are often used in the synthesis of various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound likely contains a 2,4-dioxooxazolidin-3-yl group, which is a common structural motif in oxazolidinones .Chemical Reactions Analysis
Oxazolidinones can undergo a variety of chemical reactions, including hydrolysis and reduction .Applications De Recherche Scientifique
Antimicrobial and Anticancer Properties
Studies on sulfonamide derivatives, including those structurally related to the specified compound, have shown promising antimicrobial and anticancer activities. For instance, certain sulfonamide compounds have been evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, showing potential as therapeutic agents due to their ability to inhibit specific viral enzymes and cancer cell lines without causing significant tissue damage (Ş. Küçükgüzel et al., 2013). Another study highlighted the synthesis of zinc phthalocyanine derivatives with high singlet oxygen quantum yields, indicating their potential use as Type II photosensitizers in photodynamic therapy for cancer treatment (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).
Enzyme Inhibition for Therapeutic Applications
Sulfonamide derivatives have also been explored for their enzyme inhibitory effects, which could be harnessed for therapeutic purposes. Some derivatives have shown inhibitory activities against enzymes like carbonic anhydrase, which is crucial for managing conditions such as glaucoma, epilepsy, and altitude sickness. These studies suggest that modifying the sulfonamide structure can lead to compounds with selective inhibitory effects, potentially useful in designing new drugs (H. Gul et al., 2016).
Environmental and Material Science Applications
Research into sulfonamide derivatives extends beyond biomedical applications into environmental and material sciences. For example, studies on the sorption and transport of sulfonamides in soils amended with biochar have shed light on how these compounds interact with the environment, influencing the mobility and potential environmental impact of ionized antibiotics (Zhifu Liu et al., 2017). Additionally, the development of new Schiff bases from sulfonamide drugs and their metal complexes has implications for antimicrobial activities and enzyme inhibition, showcasing the versatility of sulfonamide derivatives in various scientific fields (S. Alyar et al., 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(E)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c22-18-14-26-19(23)21(18)13-17(16-9-5-2-6-10-16)20-27(24,25)12-11-15-7-3-1-4-8-15/h1-12,17,20H,13-14H2/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZFXMGKPOWOTN-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NS(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-phenylethenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(Trifluoromethyl)benzyl]-2,4-pentanedione](/img/structure/B2657517.png)


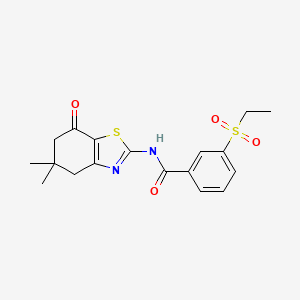
![N-naphthalen-1-yl-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2657524.png)
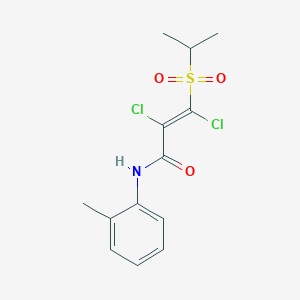
![1,1-Dibenzyl-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2657528.png)
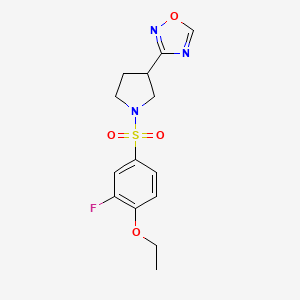
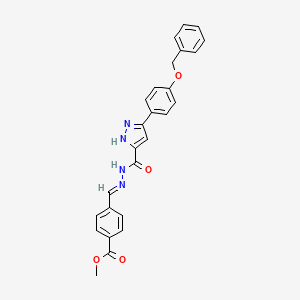
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)pent-4-enamide](/img/structure/B2657533.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)cinnamamide](/img/structure/B2657534.png)
![2-[(2-ethylquinazolin-4-yl)oxy]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2657535.png)
